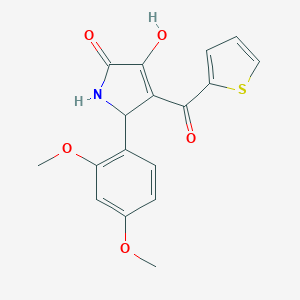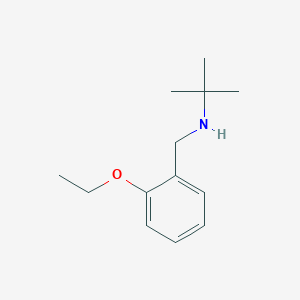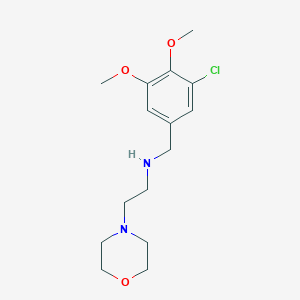
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DMHP and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMHP.
Wirkmechanismus
The mechanism of action of DMHP is not fully understood. However, studies have shown that DMHP inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. DMHP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DMHP has been found to have various biochemical and physiological effects. Studies have shown that DMHP reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. DMHP has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, DMHP has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMHP in lab experiments is its potential as a therapeutic agent for various diseases. DMHP has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using DMHP in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of DMHP for use in humans.
Zukünftige Richtungen
There are several future directions for the study of DMHP. One direction is to further investigate the mechanism of action of DMHP. Understanding the molecular pathways involved in the anti-inflammatory and anti-tumor effects of DMHP could lead to the development of new drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of DMHP in animals and humans. This information could be used to determine the optimal dosage and administration of DMHP for therapeutic use. Finally, further studies are needed to determine the safety and efficacy of DMHP in humans. Clinical trials are needed to determine the potential of DMHP as a therapeutic agent for various diseases.
Conclusion
In conclusion, DMHP is a chemical compound with potential applications in scientific research. DMHP has been synthesized using various methods and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DMHP inhibits the activity of COX-2 and LOX, reduces the production of inflammatory mediators, and induces apoptosis in cancer cells. DMHP has potential advantages and limitations for use in lab experiments, and future directions include further investigation of its mechanism of action, pharmacokinetics and pharmacodynamics, and safety and efficacy in humans.
Synthesemethoden
The synthesis of DMHP has been achieved through various methods, including the reaction of 2,4-dimethoxyphenylacetonitrile with thioacetic acid followed by the reaction with 1,3-dimethylbarbituric acid. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea followed by the reaction with ethyl acetoacetate. These methods have been successful in producing DMHP with high yields and purity.
Wissenschaftliche Forschungsanwendungen
DMHP has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that DMHP exhibits anti-inflammatory, analgesic, and anti-tumor properties. DMHP has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C17H15NO5S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C17H15NO5S/c1-22-9-5-6-10(11(8-9)23-2)14-13(16(20)17(21)18-14)15(19)12-4-3-7-24-12/h3-8,14,20H,1-2H3,(H,18,21) |
InChI-Schlüssel |
MWDOHIWAZKAQMO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)

![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)
![N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B249602.png)
![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B249614.png)